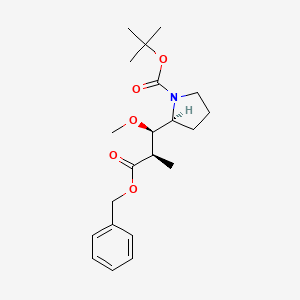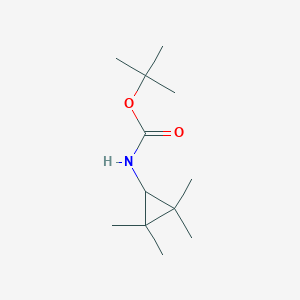
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione
Übersicht
Beschreibung
1-Phenylpyrimidine-2,4,6(1H,3H,5H)-trione, also known as barbituric acid, is a heterocyclic organic compound that has been widely used in the field of medicinal chemistry due to its diverse pharmacological properties. It was first synthesized by the German chemist Adolf von Baeyer in 1864 and has since been used in the treatment of various medical conditions, including insomnia, anxiety, and epilepsy.
Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives have been explored in studies focusing on photocatalytic degradation. For example, Cao et al. (2013) investigated the transformation of phenobarbital, a compound structurally related to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, using UV/TiO2 heterogeneous photocatalysis. This research highlighted the potential of photocatalytic methods in decomposing pharmaceutical compounds like 1-phenylpyrimidine derivatives, assessing degradation efficiency and identifying reaction intermediates (Cao et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of pyrimidine-2,4,6-triones, including compounds related to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, has been a focus area. For instance, Gordetsov et al. (2005) synthesized silicon-, germanium-, and tin-containing derivatives of barbital and methyluracil. These chemical modifications have applications in exploring new materials and potential pharmaceuticals (Gordetsov et al., 2005).
Three-Component Reaction Synthesis
The versatility of 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione in chemical synthesis is evident in its use in multi-component reactions. Shi et al. (2010) documented a three-component reaction involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous media, demonstrating the compound's reactivity and usefulness in creating a variety of derivatives (Shi et al., 2010).
Antitumor Evaluation
Research has also explored the potential of 1-phenylpyrimidine derivatives in antitumor applications. El-Deeb et al. (2010) synthesized and tested novel derivatives for their inhibitory effect on various tumor cell lines. This study highlights the potential therapeutic applications of 1-phenylpyrimidine derivatives in cancer treatment (El-Deeb et al., 2010).
Catalytic Applications
The compound and its derivatives have also been investigated for their catalytic properties. For example, Yoneda et al. (1981) synthesized pyridodipyrimidines, structurally similar to 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione, and used them as NAD-type redox catalysts. These compounds demonstrated the ability to oxidize a variety of alcohols to carbonyl compounds, suggesting potential applications in organic synthesis and industrial processes (Yoneda et al., 1981).
Eigenschaften
IUPAC Name |
1-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-8-6-9(14)12(10(15)11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECMQZBUZCGXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294383 | |
| Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
CAS RN |
15018-50-5 | |
| Record name | MLS002703331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96040 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1R,3S,4S)-tert-butyl 3-(6-(7-(2-((S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-1H-benzo[d]iMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3104778.png)


![Tert-butyl 2-[(chloroacetyl)amino]ethylcarbamate](/img/structure/B3104796.png)

![1H,1'H-[2,5']Bibenzoimidazolyl-5-ylamine](/img/structure/B3104807.png)
![7-Thia-2-aza-spiro[3.5]nonane 7,7-dioxide hemioxalate](/img/structure/B3104826.png)